molecular formula C19H26ClN7O B1664904 aminopurvalanol A CAS No. 220792-57-4

aminopurvalanol A

Cat. No.: B1664904
CAS No.: 220792-57-4
M. Wt: 403.9 g/mol
InChI Key: RAMROQQYRRQPDL-HNNXBMFYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aminopurvalanol A is synthesized through a multi-step process involving the substitution of purine derivatives. The key steps include:

    Formation of the Purine Core: The synthesis begins with the formation of the purine core structure.

    Substitution Reactions: The core is then subjected to substitution reactions to introduce the amino and chlorophenyl groups.

    Final Modifications:

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the synthesis process. The compound is typically purified using chromatography techniques to ensure its high purity .

Chemical Reactions Analysis

Types of Reactions: Aminopurvalanol A undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .

Mechanism of Action

Aminopurvalanol A exerts its effects by inhibiting cyclin-dependent kinases, which are crucial regulators of the cell cycle. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of target proteins. This leads to cell cycle arrest at the G2/M-phase and induces apoptosis in cancer cells . The inhibition of actin polymerization in spermatozoa also highlights its role in affecting cellular structures and functions .

Comparison with Similar Compounds

Uniqueness of Aminopurvalanol A: this compound is unique due to its high selectivity and potency in inhibiting specific cyclin-dependent kinases. Its ability to permeate cells and target the G2/M-phase transition makes it a valuable tool in cancer research and therapy .

Properties

IUPAC Name

(2R)-2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMROQQYRRQPDL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944705
Record name 2-{[6-(3-Amino-5-chloroanilino)-9-(propan-2-yl)-1,9-dihydro-2H-purin-2-ylidene]amino}-3-methylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220792-57-4
Record name 2-{[6-(3-Amino-5-chloroanilino)-9-(propan-2-yl)-1,9-dihydro-2H-purin-2-ylidene]amino}-3-methylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Aminopurvalanol A?

A1: this compound functions as a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs) [, ]. Specifically, it binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of downstream targets involved in cell cycle progression [, ].

Q2: How does this compound impact cellular processes, particularly in the context of cancer?

A2: By inhibiting CDKs, this compound effectively arrests the cell cycle, primarily at the G2/M transition []. This inhibition has been observed to induce differentiation in myeloid leukemia cells, leading them to acquire characteristics of differentiated macrophages []. Furthermore, research suggests this compound might sensitize pancreatic cancer cells to gemcitabine, possibly by interfering with the DNA damage checkpoint and forcing premature mitosis [].

Q3: Beyond cancer, are there other biological processes where this compound shows activity?

A3: Yes, this compound demonstrates effects on boar spermatozoa. Studies indicate that it inhibits sperm fertilizing ability due to disrupted capacitation-dependent actin polymerization, ultimately affecting acrosome integrity []. This finding highlights the potential role of Cyclin/CDK complexes in sperm capacitation.

Q4: Has this compound been investigated as a potential therapeutic agent for aortic valve calcification?

A4: While not directly targeting this compound, research identified it as a binding partner for MFSD5, a novel lipoprotein(a) receptor potentially involved in aortic valve calcification []. this compound demonstrated a reduction in lipoprotein(a) uptake in valvular interstitial cells, suggesting a potential link between MFSD5 inhibition and mitigating calcification development [].

Q5: How does the structure of this compound contribute to its specificity towards CDK6?

A5: X-ray crystallography studies of this compound bound to CDK6 reveal its interaction with the ATP-binding site [, ]. Subtle conformational differences between CDK isoforms, particularly in the hinge region, contribute to inhibitor selectivity. In the case of CDK6, these differences allow this compound to bind favorably without steric clashes observed with CDK2 [].

Q6: What are the limitations of this compound as a therapeutic agent?

A6: While a potent CDK inhibitor, this compound exhibits a broad spectrum of inhibition across different CDK isoforms []. This lack of high specificity could lead to off-target effects and impact its therapeutic window. Research into more selective analogs is crucial for minimizing potential side effects [].

Q7: Are there any computational studies focusing on this compound?

A7: Yes, computational approaches have been utilized. For instance, the L1000 database identified this compound as a potential binding partner for MFSD5, highlighting its potential in studying aortic valve calcification []. Additionally, researchers used in silico analysis to identify topoisomerase, cyclin-dependent kinase, and histone deacetylase as potential targets of this compound in the context of HCC stemness [].

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